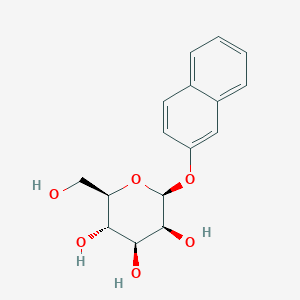

2-Naphthyl B-D-mannopyranoside

Description

Contextual Significance in Carbohydrate Chemistry and Enzymology

In carbohydrate chemistry, the synthesis of β-mannosides presents a significant challenge due to the stereochemistry at the anomeric center. magtech.com.cn The development of synthetic routes to compounds like 2-Naphthyl β-D-mannopyranoside is therefore of academic interest.

From an enzymological perspective, the compound's primary significance lies in its potential use as a chromogenic or fluorogenic substrate for β-mannosidases. gbiosciences.com These enzymes are crucial for the breakdown of mannans, a type of hemicellulose found in plant cell walls and some microbial polysaccharides. The enzymatic cleavage of the glycosidic bond in 2-Naphthyl β-D-mannopyranoside releases 2-naphthol (B1666908), a molecule that can be readily detected and quantified due to its chromogenic and fluorogenic properties. ontosight.aiontosight.ai This allows for the sensitive detection and characterization of β-mannosidase activity in various biological samples.

Overview of Research Trajectories for Naphthyl Glycosides

Research involving naphthyl glycosides has largely focused on their application as substrates for detecting glycosidase activity. The glucose and galactose derivatives, 2-naphthyl β-D-glucopyranoside and 2-naphthyl β-D-galactopyranoside, are well-established reagents in histochemical and biochemical assays. ontosight.aiontosight.ai The research trajectory for these compounds has been driven by the need for sensitive and specific methods to quantify enzyme activity in diagnostics and basic research. nih.gov

The study of naphthyl glycosides extends to their interaction with carbohydrate-binding proteins (lectins) and their potential as building blocks in the synthesis of more complex glycoconjugates. The naphthalene (B1677914) moiety provides a bulky, hydrophobic group that can influence the binding affinity and specificity of the glycoside to its target protein.

Physicochemical Properties

While specific experimental data for 2-Naphthyl β-D-mannopyranoside is not widely published, its properties can be inferred from the general characteristics of glycosides and data available for its structural analogues. rsc.orgnih.gov

General Properties of Glycosides:

Typically colorless, solid, and amorphous compounds. rsc.org

Generally soluble in water and insoluble in non-polar organic solvents, a property conferred by the sugar moiety. nih.gov

The aglycon part, in this case, naphthalene, contributes to solubility in non-polar solvents. nih.gov

For comparison, the computed properties of the closely related compound, 2-Naphthyl β-D-glucopyranoside, are presented below. It is important to note that these are theoretical values for a different, albeit structurally similar, molecule and should be considered as approximations for 2-Naphthyl β-D-mannopyranoside.

| Property | Value (for 2-Naphthyl β-D-glucopyranoside) | Source |

|---|---|---|

| Molecular Formula | C16H18O6 | nih.gov |

| Molecular Weight | 306.31 g/mol | nih.gov |

| XLogP3 | 0.8 | nih.gov |

| Hydrogen Bond Donor Count | 4 | nih.gov |

| Hydrogen Bond Acceptor Count | 6 | nih.gov |

Synthesis of 2-Naphthyl β-D-mannopyranoside

The synthesis of β-mannosides is a notable challenge in carbohydrate chemistry. Standard glycosylation methods often favor the formation of the thermodynamically more stable α-anomer. However, several strategies have been developed to achieve the desired β-linkage.

One of the classical methods for glycoside synthesis is the Koenigs-Knorr reaction . This involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a silver salt. For the synthesis of 2-Naphthyl β-D-mannopyranoside, this would involve reacting a protected mannosyl bromide with 2-naphthol.

A more modern and often stereoselective approach involves the intramolecular aglycon delivery (IAD) method. This strategy involves tethering the aglycon (2-naphthol) to the sugar donor at a different position, which then delivers the aglycon to the anomeric center from the β-face.

Another method relies on the oxidation-reduction of a pre-formed β-glucoside . A suitably protected 2-naphthyl β-D-glucopyranoside can be oxidized at the C-2 position to a ketone, followed by stereoselective reduction to the corresponding mannoside. rsc.org

Enzymatic synthesis offers a green and highly stereospecific alternative. Glycosidases or glycosyltransferases can be used to catalyze the formation of the glycosidic bond between D-mannose and 2-naphthol. ontosight.ai

Research Findings and Applications

While specific research articles focusing solely on 2-Naphthyl β-D-mannopyranoside are limited, its utility can be extrapolated from studies on related compounds and the broader field of chromogenic enzyme substrates.

The primary application of this compound is as a substrate for β-mannosidase . In such an assay, the enzyme hydrolyzes the glycosidic bond, releasing 2-naphthol. The liberated 2-naphthol can then be detected colorimetrically by coupling it with a diazonium salt to form a colored azo dye, or fluorometrically due to its intrinsic fluorescence. This allows for the quantification of enzyme activity, which is crucial in various research areas, including:

Microbiology: Detecting and identifying microorganisms based on their specific enzyme profiles. nih.gov

Biotechnology: Screening for novel β-mannosidases for applications in biofuel production and food processing.

Medical Research: Studying metabolic disorders related to glycoside hydrolase deficiencies.

The increasing demand for sensitive and high-throughput screening methods for enzymes continues to drive the development and application of chromogenic and fluorogenic substrates like 2-Naphthyl β-D-mannopyranoside. asm.org

Structure

3D Structure

Properties

Molecular Formula |

C16H18O6 |

|---|---|

Molecular Weight |

306.31 g/mol |

IUPAC Name |

(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-naphthalen-2-yloxyoxane-3,4,5-triol |

InChI |

InChI=1S/C16H18O6/c17-8-12-13(18)14(19)15(20)16(22-12)21-11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12-20H,8H2/t12-,13-,14+,15+,16-/m1/s1 |

InChI Key |

MWHKPYATGMFFPI-RBGFHDKUSA-N |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OC3C(C(C(C(O3)CO)O)O)O |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations of 2 Naphthyl β D Mannopyranoside

Glycosylation Methodologies for β-D-Mannopyranosides with Naphthyl Aglycones

The construction of the β-mannosidic linkage is widely recognized as one of the most difficult tasks in carbohydrate chemistry. The stereoselective synthesis of β-D-mannopyranosides, including those with naphthyl aglycones like 2-naphthol (B1666908), requires carefully designed strategies to overcome the inherent preference for the formation of the α-anomer.

Several methods have been developed to achieve β-selectivity in mannosylation reactions. These often involve the use of specific protecting groups on the mannosyl donor, pre-activation techniques, and carefully controlled reaction conditions. For instance, the use of a 4,6-O-benzylidene protecting group on the mannose donor is a common strategy to promote the formation of the β-linkage.

One of the classical approaches to forming glycosidic bonds is the Koenigs-Knorr reaction. A comparative study on different glycosylation methods for the synthesis of D-mannopyranosides found that using a benzoyl-protected glycosyl donor under Koenigs-Knorr conditions was an effective method. Another established method is the Fischer glycosylation, which has been successfully used for the synthesis of 2,2,2-trifluoroethyl glucopyranoside and mannopyranoside derivatives.

More contemporary methods focus on controlling the stereoselectivity through different mechanisms. Anomeric O-alkylation of mannopyranose-derived lactols mediated by cesium carbonate has emerged as an efficient approach for the direct and stereoselective synthesis of β-mannopyranosides. This method's efficiency is influenced by the presence of a conformationally flexible C6 oxygen atom, which is thought to chelate with the cesium ion. Theoretical calculations suggest that oxygen atoms at C2, C3, and C6 of the mannose donor promote the deprotonation of the anomeric hydroxyl group and favor the formation of the equatorial anomeric alkoxide, which leads to high β-selectivity. The sulfoxide (B87167) method is another effective technique for the formation of β-mannopyranosides, particularly with primary alcohols.

The choice of the glycosyl donor is also critical. While glycosyl donors with a participating group at the C-2 position typically yield 1,2-trans glycosides, the synthesis of 1,2-cis glycosides like β-mannosides is more challenging due to the lack of neighboring group participation. Research has shown that reactive mannopyranosyl donors with a neighboring electron-withdrawing group can be used for the stereoselective synthesis of β-D-mannopyranosides.

Regioselective Functionalization Approaches in Naphthyl Mannopyranoside Synthesis

The regioselective functionalization of carbohydrates is a critical aspect of their synthesis, allowing for the precise modification of specific hydroxyl groups within the sugar ring. This is particularly important in the synthesis of complex oligosaccharides and glycoconjugates where specific linkage patterns are required.

The reactivity of the hydroxyl groups on a carbohydrate ring varies depending on their position and the nature of neighboring substituents. For instance, the C3-OH can be selectively protected by taking advantage of its slightly higher nucleophilicity, and selective acylation and alkylation are also possible. The use of stannylidene ketals is a highly effective method for enhancing the reactivity difference between adjacent axial and equatorial hydroxyl groups.

In the context of naphthyl mannopyranoside synthesis, regioselective protection and deprotection steps are crucial. For example, in the synthesis of ortho-substituted biphenyl (B1667301) mannosides, a Lewis acid-mediated glycosylation of mannose pentaacetate with a substituted phenol (B47542) is followed by a Suzuki cross-coupling and then deacetylation. This multi-step process relies on the selective reactions at specific positions of the mannose and the aglycone.

The development of one-pot regioselective protection strategies has streamlined the synthesis of complex carbohydrates. These methods often exploit the inherent reactivity differences of the hydroxyl groups to install protecting groups at specific positions without the need for isolating intermediates.

Role of Naphthyl Moieties as Protecting Groups in Carbohydrate Synthesis

Protecting groups are indispensable tools in carbohydrate synthesis, enabling the temporary masking of reactive functional groups to direct the outcome of chemical transformations. The 2-naphthylmethyl (NAP) group is a versatile ether-type protecting group for hydroxyl functions in carbohydrate chemistry.

The NAP group offers several advantages. It is stable under a variety of reaction conditions, including those used for glycosylation. It can be introduced under standard alkylation conditions and can be removed chemoselectively. A key feature of the NAP group is its selective cleavage under mild conditions. For instance, it can be removed by catalytic hydrogenation or by using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). This allows for orthogonal deprotection strategies where the NAP group can be removed in the presence of other protecting groups like benzyl (B1604629) (Bn) and p-methoxybenzyl (PMB) ethers. Specifically, the NAP group can be selectively cleaved by catalytic hydrogenation in the presence of PMB and benzylidene groups on monosaccharides.

The NAP group can also function as a non-participating group at the C-2 position of a glycosyl donor. This is significant in stereoselective glycosylations, as the absence of a participating group at C-2 is often a prerequisite for the synthesis of 1,2-cis glycosides. For

Enzymatic Hydrolysis and Glycosidase Activity Profiling with 2 Naphthyl β D Mannopyranoside

Substrate Specificity Analysis for Glycoside Hydrolases

The utility of 2-Naphthyl β-D-mannopyranoside extends to the detailed analysis of the substrate specificity of various glycoside hydrolases, enabling researchers to distinguish between enzymes that act on different sugar moieties.

2-Naphthyl β-D-mannopyranoside is specifically designed for the quantitative assessment of β-mannosidase (EC 3.2.1.25) activity. These enzymes catalyze the hydrolysis of terminal, non-reducing β-D-mannose residues from mannans, mannooligosaccharides, and glycoproteins. The use of this substrate allows for a straightforward and sensitive assay to measure the presence and activity of β-mannosidases in various biological samples.

The principle of the assay is shared with other chromogenic and fluorogenic substrates used in glycosidase research. For instance, in the diagnosis of β-mannosidosis, a lysosomal storage disorder characterized by deficient β-mannosidase activity, substrates like 4-methylumbelliferyl (4-MU) β-D-mannopyranoside are often employed. nih.gov Hydrolysis of this substrate releases the highly fluorescent 4-methylumbelliferone, enabling precise quantification of enzyme activity in plasma or cell lysates. nih.gov The choice between a chromogenic (naphthyl-based) or fluorogenic (umbelliferyl-based) substrate often depends on the required sensitivity and the instrumentation available.

Table 1: Examples of Chromogenic and Fluorogenic Substrates for Glycosidase Activity

| Substrate | Target Enzyme | Reporter Molecule | Detection Method |

| 2-Naphthyl β-D-mannopyranoside | β-Mannosidase | 2-Naphthol (B1666908) | Colorimetric |

| p-Nitrophenyl β-D-mannopyranoside | β-Mannosidase | p-Nitrophenol | Colorimetric |

| 4-Methylumbelliferyl β-D-mannopyranoside | β-Mannosidase | 4-Methylumbelliferone | Fluorometric |

| 2-Naphthyl β-D-glucopyranoside | β-Glucosidase | 2-Naphthol | Colorimetric |

| 2-Naphthyl β-D-galactopyranoside | β-Galactosidase | 2-Naphthol | Colorimetric |

The specificity of glycosidases is paramount to their biological function. Comparative studies using a panel of naphthyl-based glycoside substrates are instrumental in profiling and distinguishing the activity of different enzymes within a complex biological mixture. While 2-Naphthyl β-D-mannopyranoside is tailored for β-mannosidases, other analogous compounds are used to assay for other glycosidases. For example, 2-Naphthyl-β-D-galactopyranoside is a substrate for β-galactosidase, and 2-Naphthyl-α-D-glucopyranoside is used for α-glucosidase. gbiosciences.com

In studies characterizing new enzymes, a range of aryl-glycoside substrates are often tested to establish the enzyme's specific activity. For instance, when thermostable enzymes from Caldicellulosiruptor species were characterized, they showed activity on p-nitrophenyl-β-D-galactofuranoside (pNPG) and p-nitrophenyl-α-L-arabinofuranoside (pNPA), but were unable to cleave other substrates, including p-nitrophenyl-β-D-mannopyranoside, confirming their specific function and lack of β-mannosidase activity. frontiersin.org Similarly, the characterization of an exo-β-1,4-mannosidase from a termite gut symbiont showed that of the various aryl glycosides tested, only p-nitrophenyl-β-D-mannopyranoside served as a substrate, establishing its strict specificity for β-1,4-mannosidic bonds. nih.gov These types of comparative analyses underscore the high degree of specificity inherent to glycoside hydrolases and the value of specific substrates in their study.

Table 2: Specificity of Naphthyl and Nitrophenyl Glycoside Substrates

| Substrate | Chemical Linkage | Primary Target Enzyme |

| 2-Naphthyl β-D-mannopyranoside | β-D-mannoside | β-Mannosidase |

| 2-Naphthyl β-D-glucopyranoside | β-D-glucoside | β-Glucosidase ontosight.ai |

| 2-Naphthyl β-D-galactopyranoside | β-D-galactoside | β-Galactosidase gbiosciences.com |

| 2-Naphthyl α-D-glucopyranoside | α-D-glucoside | α-Glucosidase gbiosciences.com |

| p-Nitrophenyl β-D-xylopyranoside | β-D-xyloside | β-Xylosidase nih.gov |

Enzyme Kinetic Investigations

Beyond simple activity detection, 2-Naphthyl β-D-mannopyranoside and its analogs are crucial for detailed kinetic studies to understand the efficiency and behavior of β-mannosidases.

The Michaelis-Menten constant (Km) and the catalytic constant (kcat) are fundamental parameters that define an enzyme's affinity for its substrate and its catalytic turnover rate, respectively. By measuring the rate of hydrolysis of a substrate like 2-Naphthyl β-D-mannopyranoside at various concentrations, these kinetic constants can be determined.

While specific kinetic data for 2-Naphthyl β-D-mannopyranoside is not always published, extensive data exists for the closely related substrate, p-nitrophenyl-β-D-mannopyranoside (pNP-βMan). These studies reveal significant variation in the catalytic performance of β-mannosidases from different sources. For example, the exo-β-1,4-mannosidase Op5Man5 from a bacterial symbiont in termites displays a higher specificity constant (kcat/Km) compared to several other bacterial, fungal, and mammalian β-mannosidases when acting on pNP-βMan. nih.gov This highlights the diverse evolutionary adaptations of these enzymes.

Table 3: Comparative Kinetic Constants of Various Glycosidases with Aryl-Glycoside Substrates (Note: Data is for the analogous substrate p-Nitrophenyl-β-D-mannopyranoside (pNP-βMan) and other related substrates, illustrating the type of data obtained in these studies.)

| Enzyme | Source Organism | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) |

| Op5Man5 (exo-β-1,4-mannosidase) | Opitutaceae bacterium TAV5 | pNP-βMan | 1.1 | 1.9 | 1.7 |

| CmMan5A (exo-β-1,4-mannosidase) | Cellvibrio mixtus | pNP-βMan | 1.1 | 0.2 | 0.2 |

| ManbA (exo-β-1,4-mannosidase) | Mus musculus (mouse) | pNP-βMan | 1.3 | 0.7 | 0.5 |

| rBxTW1 (β-xylosidase) | Talaromyces amestolkiae | pNP-β-D-xylopyranoside | 0.20 | 69.3 | 346.5 nih.gov |

Understanding how enzymes are inhibited is fundamental to drug design and the study of metabolic pathways. Substrates like 2-Naphthyl β-D-mannopyranoside are used in assays to screen for and characterize inhibitors of β-mannosidases. Furthermore, structural analogs of the substrate are often synthesized to act as inhibitors themselves.

A key example of this principle is seen in studies of human cytosolic β-glucosidase, where p-nitrophenyl-β-D-mannopyranoside (the mannose epimer of the glucose substrate) acts as an inhibitor. nih.gov This demonstrates that a subtle change in the stereochemistry of the sugar can convert a substrate into an inhibitor that binds to the active site but cannot be effectively turned over. More sophisticated inhibitors have also been developed, such as mechanism-based irreversible inhibitors like cyclophellitol (B163102) and its derivatives. nih.govwhiterose.ac.uk These compounds mimic the structure of the natural substrate but contain a reactive group (e.g., an epoxide) that forms a stable covalent bond with the enzyme's catalytic nucleophile, leading to permanent inactivation. nih.gov

Elucidation of Glycosidase Catalytic Mechanisms

The hydrolysis of 2-Naphthyl β-D-mannopyranoside by β-mannosidases typically proceeds via a retaining double displacement mechanism. nih.gov The study of this reaction provides insight into the precise molecular steps of catalysis. This mechanism involves two key acidic residues in the enzyme's active site, usually glutamic or aspartic acid.

The catalytic cycle can be described in two steps:

Glycosylation: One of the acidic residues acts as a catalytic nucleophile, attacking the anomeric carbon (C1) of the mannose residue. This attack displaces the 2-naphthol aglycone, which is protonated by the second acidic residue (acting as a general acid). This step results in the formation of a covalent glycosyl-enzyme intermediate, and the stereochemistry at the anomeric carbon is inverted.

Deglycosylation: The second acidic residue, now acting as a general base, activates a water molecule. This water molecule then attacks the anomeric carbon of the enzyme-bound mannose, hydrolyzing the covalent bond. This second displacement inverts the stereochemistry again, resulting in the release of mannose with a net retention of the original β-configuration.

The use of substrates like 2-Naphthyl β-D-mannopyranoside, coupled with structural biology and the use of mechanism-based inhibitors that "trap" the enzyme-substrate intermediate, has been essential in confirming this two-step catalytic pathway for a wide range of retaining glycosidases. whiterose.ac.uk

Distinction Between Retaining and Inverting Hydrolysis Mechanisms

Glycoside hydrolases are broadly classified into two major mechanistic groups based on the stereochemical outcome of the hydrolysis reaction: retaining and inverting enzymes.

Retaining glycosidases operate via a two-step, double-displacement mechanism. This process involves the formation of a covalent glycosyl-enzyme intermediate, followed by its hydrolysis. The stereochemistry at the anomeric carbon of the released sugar is the same as that of the substrate.

Inverting glycosidases utilize a single-step, direct displacement mechanism where a water molecule, activated by a general base, attacks the anomeric carbon, leading to an inversion of the stereochemistry of the product.

While 2-Naphthyl β-D-mannopyranoside itself is primarily a tool for measuring enzyme activity, its application in concert with other techniques allows for the elucidation of the hydrolysis mechanism. By analyzing the stereochemistry of the mannose product released from the substrate over time using techniques such as nuclear magnetic resonance (NMR) spectroscopy or high-performance liquid chromatography (HPLC) with appropriate standards, researchers can determine whether the enzyme is retaining or inverting.

For instance, if a β-mannosidase is a retaining enzyme, the initial product of the hydrolysis of 2-Naphthyl β-D-mannopyranoside will be β-D-mannose. Conversely, an inverting enzyme would produce α-D-mannose.

| Hydrolysis Mechanism | Stereochemical Outcome | Initial Mannose Product from 2-Naphthyl β-D-mannopyranoside |

| Retaining | Retention of anomeric configuration | β-D-mannose |

| Inverting | Inversion of anomeric configuration | α-D-mannose |

Identification of Catalytic Residues in Glycosidase Action

The active site of a glycosidase contains key amino acid residues that act as a nucleophile and a general acid/base catalyst. The identification of these residues is crucial for understanding the enzyme's catalytic mechanism. 2-Naphthyl β-D-mannopyranoside can be used in experiments designed to pinpoint these critical residues.

One common approach is site-directed mutagenesis. By systematically replacing candidate active site residues (often aspartate or glutamate) with non-functional amino acids (e.g., alanine (B10760859) or asparagine), researchers can assess the impact of these mutations on the enzyme's ability to hydrolyze 2-Naphthyl β-D-mannopyranoside. A significant decrease or complete loss of activity upon mutation strongly suggests that the altered residue plays a critical catalytic role.

The kinetic parameters, Michaelis constant (Km) and catalytic rate constant (kcat), obtained from assays using 2-Naphthyl β-D-mannopyranoside, provide quantitative data on the effect of these mutations. For example, a large increase in Km might indicate that the mutated residue is involved in substrate binding, while a significant decrease in kcat points to its involvement in the catalytic step itself.

Furthermore, mechanism-based inhibitors that are structural mimics of 2-Naphthyl β-D-mannopyranoside can be used to covalently label the catalytic nucleophile. Following enzymatic processing of the inhibitor, the enzyme becomes irreversibly inactivated. Subsequent digestion of the labeled enzyme and analysis by mass spectrometry can identify the specific amino acid residue to which the inhibitor has become attached, thereby identifying the catalytic nucleophile. While 2-Naphthyl β-D-mannopyranoside is the substrate for measuring the effect of this inhibition, the design of such inhibitors is informed by its structure.

| Mutant Enzyme | Effect on Km with 2-Naphthyl β-D-mannopyranoside | Effect on kcat with 2-Naphthyl β-D-mannopyranoside | Implied Role of Mutated Residue |

| Nucleophile Mutant (e.g., D_XX_A) | Often increased | Drastically decreased | Essential for covalent intermediate formation |

| Acid/Base Mutant (e.g., E_YY_Q) | May be altered | Drastically decreased | Essential for proton donation/abstraction |

| Binding Site Mutant (e.g., W_ZZ_A) | Significantly increased | May be decreased | Important for substrate recognition and binding |

Structural Elucidation and Conformational Analysis of 2 Naphthyl β D Mannopyranoside Systems

Application of Advanced Nuclear Magnetic Resonance Spectroscopy for Glycosidic Linkage and Stereochemical Assignment

The unambiguous determination of the stereochemistry of the glycosidic linkage and the relative orientation of the constituent monosaccharide ring is a primary objective in the structural elucidation of glycosides. For 2-Naphthyl β-D-mannopyranoside, the key challenge lies in confirming the β-configuration of the anomeric carbon (C-1) of the mannose sugar and its connection to the 2-naphthyl aglycone. Advanced NMR methodologies are pivotal in resolving these structural details.

A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed to assign the proton (¹H) and carbon (¹³C) chemical shifts of the molecule. Techniques such as Correlation Spectroscopy (COSY) are used to establish proton-proton coupling networks within the mannose ring, while Total Correlation Spectroscopy (TOCSY) can reveal the entire spin system of the sugar. Heteronuclear Single Quantum Coherence (HSQC) experiments correlate each proton with its directly attached carbon, facilitating the assignment of the carbon skeleton.

To definitively establish the glycosidic linkage, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is crucial. This experiment detects longer-range couplings (typically over two to three bonds) between protons and carbons. For 2-Naphthyl β-D-mannopyranoside, a key HMBC correlation would be observed between the anomeric proton (H-1) of the mannose unit and the carbon of the naphthyl ring attached to the glycosidic oxygen (C-2' of the naphthyl group), and/or between the anomeric carbon (C-1) and the protons on the naphthyl ring.

The stereochemistry of the glycosidic bond (α vs. β) is often determined by the magnitude of the coupling constant between the anomeric proton (H-1) and the adjacent proton on the sugar ring (H-2), denoted as ³J(H1,H2). In the case of mannopyranosides, the equatorial orientation of H-2 in a standard ⁴C₁ chair conformation typically results in a small coupling constant for the β-anomer due to a gauche relationship. Furthermore, the chemical shift of the anomeric carbon (C-1) is also indicative of the anomeric configuration.

Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) , provide through-space correlations between protons that are in close proximity. researchgate.net For 2-Naphthyl β-D-mannopyranoside, NOE contacts between the anomeric proton (H-1) and protons on the aglycone (specifically, protons on the naphthyl ring) would provide definitive proof of the glycosidic linkage and offer insights into the preferred orientation of the aglycone relative to the sugar. For instance, an NOE between H-1 of mannose and a proton on the naphthyl ring would confirm the spatial proximity of these groups.

Table 1: Representative NMR Techniques for Structural Elucidation

| NMR Experiment | Information Obtained | Relevance to 2-Naphthyl β-D-mannopyranoside |

| ¹H NMR | Proton chemical shifts and coupling constants. | Provides initial information on the sugar and aglycone protons. ³J(H1,H2) can indicate β-linkage. |

| ¹³C NMR | Carbon chemical shifts. | Identifies all carbon atoms in the molecule; C-1 chemical shift is indicative of anomeric configuration. |

| COSY | ¹H-¹H correlations through bonds (2-3 bonds). | Establishes proton connectivity within the mannose ring. |

| TOCSY | ¹H-¹H correlations within a spin system. | Confirms the entire proton network of the mannose residue. |

| HSQC | ¹H-¹³C one-bond correlations. | Assigns carbons directly bonded to specific protons. |

| HMBC | ¹H-¹³C long-range correlations (2-4 bonds). | Confirms the glycosidic linkage between the mannose C-1 and the naphthyl aglycone. |

| NOESY/ROESY | ¹H-¹H through-space correlations. | Determines spatial proximity of protons, confirming stereochemistry and providing conformational information. |

Conformational Dynamics of the Glycosidic Linkage and Naphthyl Aglycone

For aryl glycosides, the electronic properties of the aromatic aglycone can influence the stiffness and preferred conformation of the glycosidic bond. level.com.tw The bulky and aromatic nature of the 2-naphthyl group in 2-Naphthyl β-D-mannopyranoside introduces specific steric and electronic interactions that govern its conformational landscape.

The conformational dynamics can be investigated using a combination of NMR spectroscopy and computational modeling. NOE data is particularly valuable, as the intensity of an NOE signal is inversely proportional to the sixth power of the distance between the two interacting nuclei. researchgate.net By measuring NOEs between protons on the mannose ring and the naphthyl aglycone, it is possible to deduce the average solution conformation and the relative orientation of the two moieties. For example, the observation of specific inter-residue NOEs can help to define the preferred range of φ and ψ torsion angles.

Computational methods, such as molecular mechanics and molecular dynamics simulations, can complement experimental NMR data. These simulations can explore the potential energy surface of the molecule as a function of the glycosidic torsion angles, identifying low-energy conformations. The theoretical NOE values and coupling constants can then be calculated from these simulated structures and compared with the experimental data to validate the conformational model.

The orientation of the naphthyl aglycone itself is another important conformational feature. The rotation around the O-C(naphthyl) bond (the ψ torsion angle) will determine the spatial positioning of the two fused aromatic rings relative to the sugar. This orientation can be influenced by solvent interactions and potential intramolecular hydrogen bonding.

Table 2: Key Conformational Parameters

| Parameter | Description | Method of Determination | Significance for 2-Naphthyl β-D-mannopyranoside |

| φ Torsion Angle | Defines rotation around the C1-O1 bond. | NOE data, J-coupling analysis, Computational modeling. | Governs the orientation of the sugar relative to the glycosidic oxygen. |

| ψ Torsion Angle | Defines rotation around the O1-C(naphthyl) bond. | NOE data, Computational modeling. | Determines the orientation of the naphthyl aglycone relative to the sugar. |

| Pyranose Ring Conformation | Chair, boat, or skew-boat conformation of the mannose ring. | Analysis of ³J(H,H) coupling constants. | Typically a ⁴C₁ chair for D-mannopyranosides. |

| Aglycone Orientation | Spatial arrangement of the naphthyl group. | NOE data between sugar and aglycone protons. | Influences the overall shape and potential for intermolecular interactions. |

Computational Chemistry Applications in the Study of 2 Naphthyl β D Mannopyranoside

Quantum Chemical Calculations of Molecular Orbitals and Electronic Properties (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties of 2-Naphthyl β-D-mannopyranoside. These calculations can predict the molecule's geometry, vibrational frequencies, and the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that helps determine the molecule's chemical reactivity and kinetic stability.

While specific DFT studies detailing the electronic properties of 2-Naphthyl β-D-mannopyranoside are not extensively documented in publicly available literature, the methodology is widely applied to similar glycosides. For analogous compounds like phenyl β-D-glucopyranoside, DFT calculations at levels such as B3LYP-D3BJ/def2-TZVPD have been used to simulate spectra and determine conformational preferences in different solvents. nih.gov Such calculations for 2-Naphthyl β-D-mannopyranoside would reveal how the electronic distribution across the naphthyl and mannose moieties influences its stability and interaction with its environment. These methods are foundational for parameterizing the force fields used in subsequent molecular dynamics simulations. arxiv.org

Molecular Docking Simulations for Enzyme-Substrate Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 2-Naphthyl β-D-mannopyranoside, which serves as a chromogenic substrate for α-mannosidases, docking simulations can elucidate the specific interactions within the enzyme's active site. sigmaaldrich.com These simulations model how the substrate fits into the binding pocket and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the enzyme-substrate complex.

Table 1: Key Interactions in Enzyme-Substrate Docking

| Interaction Type | Potential Interacting Groups on Substrate | Potential Interacting Residues in Enzyme |

|---|---|---|

| Hydrogen Bonding | Hydroxyl (-OH) groups on the mannose ring | Asp, Glu, Asn, Gln, Ser, Thr, Tyr |

| Hydrophobic Interactions | Naphthyl group | Trp, Phe, Tyr, Leu, Val, Ile |

Molecular Dynamics Simulations to Investigate Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecules, allowing researchers to observe their motion and conformational changes over time. nih.gov For 2-Naphthyl β-D-mannopyranoside, MD simulations can reveal the flexibility of the glycosidic bond linking the naphthyl group to the mannose sugar. nih.gov These simulations track the atomic positions by integrating Newton's laws of motion, providing insights into the molecule's conformational landscape and the stability of different conformers. arxiv.org

When applied to the enzyme-substrate complex identified through docking, MD simulations can assess the stability of the binding pose and explore the dynamic processes leading to catalysis or inhibition. nih.gov Simulations can show how the substrate and enzyme adapt to each other's presence, a phenomenon known as "induced fit." arxiv.org By analyzing the trajectory of the simulation, researchers can calculate binding free energies, identify stable and transient interactions, and understand how the protein's dynamics influence substrate binding. arxiv.orgnih.gov This detailed understanding of the binding dynamics is crucial for interpreting experimental data and for the rational design of new molecules with desired biological activities.

Advanced Research Applications of 2 Naphthyl β D Mannopyranoside in Biochemistry

Development of Novel Chromogenic and Fluorogenic Enzyme Substrates

2-Naphthyl β-D-mannopyranoside serves as an excellent substrate for the development of both chromogenic and fluorogenic assays for β-mannosidase activity. The core principle of these assays lies in the enzymatic cleavage of the β-glycosidic bond, which releases 2-naphthol (B1666908).

Chromogenic Detection:

In a chromogenic assay, the liberated 2-naphthol can be coupled with a diazonium salt, such as Fast Blue BB, to produce a distinctly colored azo dye. ontosight.aispringernature.com The intensity of the resulting color is directly proportional to the amount of 2-naphthol released and, therefore, to the β-mannosidase activity. This colorimetric method allows for the straightforward visualization and quantification of enzyme activity using a spectrophotometer. The general reaction is as follows:

2-Naphthyl β-D-mannopyranoside + H₂O --(β-Mannosidase)--> D-Mannose + 2-Naphthol 2-Naphthol + Diazonium Salt --> Colored Azo Dye

This principle is widely applied in histochemical staining to visualize the localization of β-mannosidase activity within tissues and cells. ontosight.ai

Fluorogenic Detection:

The released 2-naphthol is also inherently fluorescent, a property that can be harnessed for highly sensitive fluorogenic assays. wikipedia.orgnih.gov Upon excitation with ultraviolet light, 2-naphthol emits fluorescent light, and the intensity of this emission can be measured to quantify enzyme activity. This method offers significantly higher sensitivity compared to chromogenic assays, making it ideal for detecting low levels of enzyme activity. The fluorescence properties of 2-naphthol are well-characterized, providing a reliable basis for these assays. nih.gov

| Assay Type | Reporter Molecule | Detection Method | Key Advantage |

| Chromogenic | Azo Dye (from 2-Naphthol) | Spectrophotometry (Color) | Simplicity and utility in histochemistry |

| Fluorogenic | 2-Naphthol | Fluorometry (Fluorescence) | High sensitivity for low enzyme concentrations |

Utility in High-Throughput Screening for Enzyme Activity and Modulators

The chromogenic and particularly the fluorogenic assays based on 2-Naphthyl β-D-mannopyranoside are readily adaptable for high-throughput screening (HTS). HTS allows for the rapid testing of large libraries of chemical compounds to identify potential inhibitors or activators of a target enzyme, a critical step in drug discovery.

In a typical HTS setup for β-mannosidase inhibitors, the enzyme is incubated with 2-Naphthyl β-D-mannopyranoside in the presence of various test compounds in a multi-well plate format. A decrease in the colorimetric or fluorescent signal compared to a control (without an inhibitor) indicates that the compound is inhibiting the enzyme's activity. Conversely, an increase in signal would suggest an activating effect. The robustness and sensitivity of assays using substrates like 2-Naphthyl β-D-mannopyranoside are crucial for the success of HTS campaigns. While specific HTS campaigns using this exact substrate are not extensively detailed in publicly available literature, the principles are well-established for similar naphthyl-based glycosidic substrates in screening for inhibitors of other glycosidases.

Applications as Biochemical Probes in Glycobiology Research

Beyond its use in quantifying enzyme activity, 2-Naphthyl β-D-mannopyranoside serves as a valuable biochemical probe in the broader field of glycobiology. Glycobiology explores the roles of carbohydrates (glycans) in various biological processes. ontosight.ai Enzymes like β-mannosidase play crucial roles in the catabolism of N-linked glycoproteins, and their dysfunction can lead to lysosomal storage diseases such as β-mannosidosis.

The ability to detect and localize β-mannosidase activity using 2-Naphthyl β-D-mannopyranoside as a substrate helps researchers understand the cellular and physiological functions of this enzyme. For instance, it can be used to:

Identify and characterize new β-mannosidases: By providing a reliable method to detect β-mannosidase activity, this substrate aids in the discovery and characterization of these enzymes from various organisms.

Study enzyme localization: Through histochemical staining, the specific cellular and tissue locations of β-mannosidase activity can be determined, offering insights into its biological roles.

Investigate disease mechanisms: In the context of β-mannosidosis, this substrate can be used to measure residual enzyme activity in patient samples, aiding in diagnosis and in research aimed at understanding the molecular basis of the disease.

While more complex, custom-synthesized probes are often used for in-depth studies of enzyme mechanisms, the simplicity and reliability of 2-Naphthyl β-D-mannopyranoside make it an indispensable tool for the initial detection and characterization of β-mannosidase activity in various glycobiology research settings.

Q & A

What are the standard protocols for synthesizing 2-naphthyl β-D-mannopyranoside, and how can stereoselectivity be ensured?

Level : Basic

Answer :

The synthesis of 2-naphthyl β-D-mannopyranoside typically involves glycosylation reactions using mannopyranosyl donors. A common method employs glycosyl dimethylphosphinothioates, where the C-2 axial benzyloxy group ensures stereoselective β-mannoside formation . Key steps include:

- Activation of the glycosyl donor with promoters like silver triflate.

- Reaction with 2-naphthol under anhydrous conditions.

- Purification via column chromatography or crystallization.

To ensure β-selectivity, steric hindrance at the anomeric center and protecting group strategies (e.g., benzylidene acetal at C-4 and C-6) are critical .

How can solubility challenges of 2-naphthyl β-D-mannopyranoside in organic solvents be addressed during enzymatic assays?

Level : Basic

Answer :

2-Naphthyl β-D-mannopyranoside exhibits limited solubility in non-polar solvents. To mitigate this:

- Use polar aprotic solvents (e.g., DMSO) for initial dissolution.

- Dilute with aqueous buffers (pH 6–7) to maintain enzymatic activity.

- Employ surfactants like Triton X-100 to stabilize the substrate in solution .

Purification via crystallization (e.g., using chloroform/methanol mixtures) can also reduce impurities that exacerbate solubility issues .

What experimental designs are optimal for using 2-naphthyl β-D-mannopyranoside in α-mannosidase activity assays?

Level : Advanced

Answer :

2-Naphthyl β-D-mannopyranoside is a chromogenic substrate for α-mannosidase. Key considerations include:

- Kinetic assays : Monitor release of 2-naphthol at 320 nm (ε = 4,200 M⁻¹cm⁻¹) under steady-state conditions.

- pH optimization : Use buffers like citrate-phosphate (pH 4.5–5.5) to match enzyme active site requirements.

- Inhibition studies : Include controls with swainsonine (a known α-mannosidase inhibitor) to validate specificity .

Data should be normalized to protein concentration (e.g., via Bradford assay) and analyzed using Michaelis-Menten kinetics .

How can researchers resolve discrepancies in enzymatic activity data when using 2-naphthyl β-D-mannopyranoside?

Level : Advanced

Answer :

Contradictions may arise from:

- Substrate impurities : Validate purity via HPLC (≥98% by area) and check for residual 2-naphthol using UV-Vis .

- Interference by co-solvents : Ensure DMSO concentrations ≤1% (v/v) to avoid enzyme denaturation.

- Enzyme instability : Pre-incubate enzyme with BSA (0.1 mg/mL) to stabilize activity during assays .

Statistical tools like Grubbs’ test can identify outliers in replicate measurements.

What analytical techniques are recommended for characterizing 2-naphthyl β-D-mannopyranoside?

Level : Basic

Answer :

- NMR : Confirm anomeric configuration (β-linkage: J₁,₂ ≈ 1–2 Hz) and glycosidic bond integrity.

- HPLC : Assess purity using a C18 column (mobile phase: acetonitrile/water gradient).

- Mass spectrometry (MS) : Verify molecular weight (MW = 340.3 g/mol) via ESI-MS .

- Polarimetry : Measure specific rotation ([α]D²⁵ ≈ −40° for β-D-mannosides) to confirm stereochemistry .

How can 2-naphthyl β-D-mannopyranoside be applied in studying glycosylation pathways in disease models?

Level : Advanced

Answer :

This compound is used to:

- Probe lysosomal storage disorders : Measure α-mannosidase deficiency in cell lysates from patients with mannosidosis.

- Inhibit glycosylation : Compete with endogenous substrates in live-cell assays to study N-linked glycan processing.

- High-throughput screening : Identify small-molecule modulators of α-mannosidase in drug discovery pipelines .

Couple with fluorescence microscopy (e.g., using 4-methylumbelliferyl analogs) for spatial resolution .

What are the limitations of using 2-naphthyl β-D-mannopyranoside in kinetic studies, and how can they be overcome?

Level : Advanced

Answer :

Limitations :

- Low sensitivity compared to fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives).

- Non-linear kinetics at high substrate concentrations due to aggregation.

Solutions : - Use fluorogenic analogs for trace enzyme detection.

- Apply surface plasmon resonance (SPR) to study binding kinetics without solubility constraints .

How can researchers validate the stability of 2-naphthyl β-D-mannopyranoside under varying storage conditions?

Level : Basic

Answer :

- Long-term storage : Store at −20°C in desiccated, amber vials to prevent hydrolysis.

- Stability assays : Monitor degradation via HPLC over 6 months at 4°C, 25°C, and −20°C.

- Lyophilization : Improve shelf life by lyophilizing with trehalose (1:1 w/w) as a cryoprotectant .

What advanced methodologies exist for detecting hydrolysis products of 2-naphthyl β-D-mannopyranoside in complex biological matrices?

Level : Advanced

Answer :

- LC-MS/MS : Quantify 2-naphthol with a limit of detection (LOD) of 0.1 nM using multiple reaction monitoring (MRM).

- Microfluidic assays : Integrate on-chip enzymatic reactions with fluorescence detection for real-time monitoring.

- Isothermal titration calorimetry (ITC) : Measure enthalpy changes during hydrolysis to study enzyme-substrate interactions .

What future research directions are suggested for 2-naphthyl β-D-mannopyranoside in glycobiology?

Level : Advanced

Answer :

- Structural studies : Co-crystallize with α-mannosidases to resolve binding conformations (X-ray crystallography).

- Glycoengineering : Develop clickable analogs (e.g., alkyne-tagged) for metabolic labeling of glycans.

- Therapeutic applications : Explore its use in targeted enzyme replacement therapies for lysosomal disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.